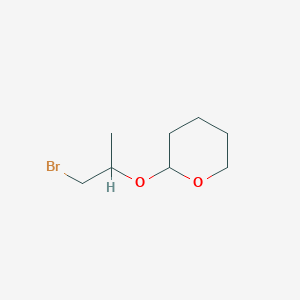
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to light yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is stable at room temperature and is commonly used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods for preparing 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves the reaction of tetrahydropyran with bromoethanol. The specific steps are as follows:
- Tetrahydropyran and bromoethanol are reacted under an inert atmosphere.
- The reaction is typically carried out at a suitable temperature and reaction time to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are ethers or alcohols depending on the nucleophile used.
Oxidation: The major products are alcohols or carboxylic acids.
Reduction: The major products are alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Biology: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine: It is used in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: It is used in the production of materials and chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves its reactivity as a brominated compound. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(2-tetrahydropyranyloxy)ethane
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- 2-(Bromomethyl)tetrahydro-2H-pyran
Comparison: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H15BrO2 |
|---|---|
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-(1-bromopropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)11-8-4-2-3-5-10-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
RQXIOIGOHVKOEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













